molecular formula C6H11FO5 B043586 3-deoxy-3-fluoro-D-glucose CAS No. 14049-03-7

3-deoxy-3-fluoro-D-glucose

Cat. No. B043586
CAS RN: 14049-03-7
M. Wt: 182.15 g/mol
InChI Key: RMHCJIQOFXULDL-SLPGGIOYSA-N
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Description

Synthesis Analysis

3-FDG is synthesized using a cyclotron target system developed for the production of anhydrous [18F] fluoride ion, allowing the creation of carrier-free 3-FDG. The synthesis process is rapid and efficient, making it feasible to produce usable amounts of 3-FDG with a 6-MeV cyclotron. This synthesis pathway highlights the compound's potential for widespread research and application uses due to its efficient production process (Tewson, Welch, & Raichle, 1978).

Molecular Structure Analysis

The molecular structure of 3-FDG, closely related to glucose but with a fluorine atom replacing a hydroxyl group at the third position, affects its interaction within biological systems. This structural modification is crucial for its function as a glucose analog and impacts its metabolic pathway in organisms, offering a unique tool for studying glucose metabolism without following the conventional glycolytic pathway.

Chemical Reactions and Properties

3-FDG undergoes various chemical reactions characteristic of fluorinated carbohydrates. Its reactivity and interactions in biological systems differ significantly from those of glucose, mainly due to the presence of the fluorine atom. This modification impedes further glycolysis after being phosphorylated by hexokinase, trapping it within cells and making it a valuable tool for metabolic studies.

Physical Properties Analysis

The physical properties of 3-FDG, including its solubility, stability, and radiochemical purity, are essential for its application in medical imaging and biochemical research. It has been shown to possess high radiochemical purity and stability, making it suitable for use in Positron Emission Tomography (PET) imaging studies to assess glucose metabolism in various tissues (Berkowitz et al., 1990).

Scientific Research Applications

Field

Biochemistry and Neuroscience

Application

3-deoxy-3-fluoro-D-glucose (3-FG) is used in glucose tracer studies of carbohydrate metabolic pathways .

Method

3-FG is transported into tissues, including brain tissue, at rates similar to those of glucose . Cerebral glucose transport has been mapped in human clinical experiments using radiolabeled 3-FG and positron emission tomography .

Results

3-FG is poorly metabolized through glycolysis, the pentose phosphate shunt, or into glycogen . In insects and microorganisms, 3-FG can be catabolized through the glucose reduction and oxidation pathways to become 3-deoxy-3-fluoro-sorbitol and 3-deoxy-3-fluoro-D-gluconic acid, respectively .

Diagnosis, Staging, and Assessing Therapy Response in Lung Cancer

Field

Oncology

Application

3’-deoxy-3’- [18F]fluorothymidine ( [18F]FLT) positron emission tomography is used for diagnosing, staging, and assessing therapy response in lung cancer .

Method

[18F]FLT, unlike the most commonly used PET tracer [18F]fluorodeoxyglucose ( [18F]FDG), can specifically report on cell proliferation and does not accumulate in inflammatory cells .

Results

This radiotracer could exhibit higher specificity in diagnosis and staging, along with more accurate monitoring of therapy response at early stages in the treatment cycle .

Enzyme Activity Marker

Field

Biochemistry

Application

3-deoxy-3-fluoro-D-glucose (3-FG) can be used as a marker for certain enzyme activities .

Method

In insects and microorganisms, 3-FG can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-deoxy-3-fluoro-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-gluconic acid (3-FGA), respectively . Further metabolism of 3-FS to 3-deoxy-3-fluoro-D-fructose (3-FF) can then occur .

Results

Because 3-FG is preferentially utilized by aldose reductase and glucose dehydrogenase, its metabolism can be used as a marker for these particular enzyme activities .

Glycobiology Probe

Field

Glycobiology

Application

3-deoxy-3-fluoro-D-glucose can be used as a novel versatile chemical probe in glycobiology .

Method

Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides .

Results

The production of these fluorinated trisaccharides demonstrates the potential of 3-deoxy-3-fluoro-D-glucose as a novel versatile chemical probe in glycobiology .

Aldose Reductase Activity Marker

Field

Biochemistry

Application

3-deoxy-3-fluoro-D-glucose (3-FG) can be used as a marker for aldose reductase activity .

Method

In rat cerebral tissue, 3-FG is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF) via the sorbitol dehydrogenase reaction with 3-FS .

Results

The production of 3-FS is well correlated with the known distribution of aldose reductase in all the systems studied . Further metabolism of 3-FS to 3-FF was verified to occur in cerebral tissue .

Bacterial Metabolism Inhibitor

Field

Microbiology

Application

3-deoxy-3-fluoro-D-glucose can inhibit the growth of certain bacteria .

Method

3-deoxy-3-fluoro-D-glucose does not itself support the growth of Pseudomonas fluorescens and inhibits the growth of this organism on glucose .

Results

Though 3-deoxy-3-fluoro-D-gluconate is not oxidized by asparagine-grown cell suspensions of Pseudomonas fluorescens, it inhibits the formation of the gluconate-oxidizing system in these cells .

Safety And Hazards

Safety data sheets indicate that 3-deoxy-3-fluoro-D-glucose may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Carbohydrates like 3-deoxy-3-fluoro-D-glucose have potential in various areas of drug development. Future directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCJIQOFXULDL-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930858
Record name 3-Deoxy-3-fluorohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-deoxy-3-fluoro-D-glucose

CAS RN

14049-03-7
Record name 3-Deoxy-3-fluoro-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxy-3-fluorohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEOXY-3-FLUORODEXTROSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8316U79EZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
437
Citations
TJ Tewson, MJ Welch - The Journal of Organic Chemistry, 1978 - ACS Publications
… 2· 3 3-Deoxy-3-fluoro-D-glucose (7) appears an attractive compound, as in experimental animals it is phosphorylated, transported across cell membranes, and enters the metabolic …
Number of citations: 171 pubs.acs.org
BA Berkowitz, T Moriyama, HM Fales, RA Byrd… - Journal of Biological …, 1990 - Elsevier
… have demonstrated that 3-deoxy-3-fluoro-D-glucose (3-FG) … -D-glucose; 3- FG, 3-deoxy-3-fluoro-D-glucose; 3-F& 3-deoxy-… phosphate; 3-FG6P, 3-deoxy-3-fluoro-D-glucose-6-phosphate. …
Number of citations: 27 www.sciencedirect.com
B Woodward, NF Taylor, RV Brunt - Biochemical Journal, 1969 - ncbi.nlm.nih.gov
Materials and methods. S. cerevisiae isolated as a single colony from baker's yeast (Distillers Co. Ltd., Bristol) was grown in a medium (Heredia, De la Fuente & Sols, 1964) containing …
Number of citations: 19 www.ncbi.nlm.nih.gov
FH White, NF Taylor - FEBS letters, 1970 - core.ac.uk
… concerned with the metabolic effects of monofluorinated deoxysugars on yeast [1 ] and certain microorganisms, we have recently examined the effect of 3-deoxy-3fluoro-D-glucose* on …
Number of citations: 14 core.ac.uk
TJ Tewson, MJ Welch, ME Raichle - Journal of Nuclear Medicine …, 1978 - europepmc.org
A cyclotron target system for the production of anhydrous [18F] fluoride ion has been developed and used for the synthesis of carrier-free [18F]-3-deoxy-3fluoro-D-glucose (3-FDG). The …
Number of citations: 126 europepmc.org
JR Halama, SJ Gatley, TR DeGrado… - American Journal …, 1984 - journals.physiology.org
… aspects of the behavior of 3-deoxy-3-fluoro-D-glucose (D-3FDG) were … Inhibition by 3-deoxy-3-fluoro-Dglucose of the utilization of lactose … The interaction of 3-deoxy-3fluOrO-D-gluCOSe …
Number of citations: 25 journals.physiology.org
AB Foster, R Hems, JM Webber - Carbohydrate Research, 1967 - Elsevier
… of Amberlite IR-120 (H+) gave 3-deoxy-3-fluoro-D-glucose. This was non-crystalline but was … that acid-catalysed acetonation of 3-deoxy-3fluoro-D-glucose, followed by graded acidic …
Number of citations: 111 www.sciencedirect.com
DM Halton, NF Taylor, DP Lopes - Journal of Neuroscience …, 1980 - Wiley Online Library
… Both D-glucose and cytochalasin B are competitive inhibitors of 3-deoxy-3-fluoro-D-glucose … The recorded 3-deoxy-3-fluoro-D-glucose influx is slightly reduced by potassium cyanide, …
Number of citations: 13 onlinelibrary.wiley.com
SJ Gatley, WJ Shaughnessy - … Journal of Applied Radiation and Isotopes, 1980 - Elsevier
A rapid synthesis of very high specific-activity 18 F-3-deoxy-3-fluoro-D-glucose from reactor-produced 18 F-tetraethylammonium fluoride is reported. The radiochemical yield (not …
Number of citations: 29 www.sciencedirect.com
GJ Riley, NF Taylor - Biochemical Journal, 1973 - portlandpress.com
… whether 3-deoxy-3-fluoro-D-glucose was able to enter the erythrocyte by a mechanism … : any difference in binding of 3-deoxy-3fluoro-D-glucose and glucose should be reflected in this …
Number of citations: 33 portlandpress.com

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